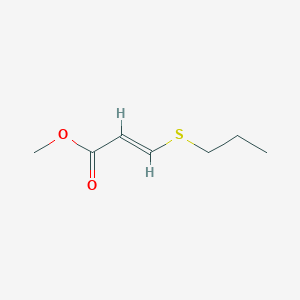![molecular formula C17H14F2N2O B2806242 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-47-1](/img/structure/B2806242.png)
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and an indole moiety attached via a methyl group at the 5 position of the indole ring.
Preparation Methods
The synthesis of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzoyl chloride and 2-methyl-1H-indole.
Formation of Intermediate: The 2-methyl-1H-indole is first reacted with a suitable base, such as sodium hydride, to form the corresponding indole anion.
Nucleophilic Substitution: The indole anion is then reacted with 2,6-difluorobenzoyl chloride under anhydrous conditions to form the desired benzamide product.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Medicine: The compound’s pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects
Comparison with Similar Compounds
2,6-Difluoro-N-((2-methyl-1H-indol-5-yl)methyl)benzamide can be compared with other indole derivatives:
Similar Compounds: Examples include 2,6-difluoro-N-(1H-indol-3-ylmethyl)benzamide and 2,6-difluoro-N-(2-methyl-1H-indol-3-ylmethyl)benzamide.
Uniqueness: The presence of the 2,6-difluoro substitution on the benzamide core and the specific attachment of the indole moiety confer unique chemical and biological properties to the compound, distinguishing it from other indole derivatives
Properties
IUPAC Name |
2,6-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O/c1-10-7-12-8-11(5-6-15(12)21-10)9-20-17(22)16-13(18)3-2-4-14(16)19/h2-8,21H,9H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIIFCLNGDNKFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-Benzodioxol-5-ylmethyl)-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-{2-[(benzenesulfonyl)imino]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)

![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)
![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)

![7-[(4-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B2806171.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-1-(4-(benzo[d]thiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2806174.png)


![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2806182.png)
